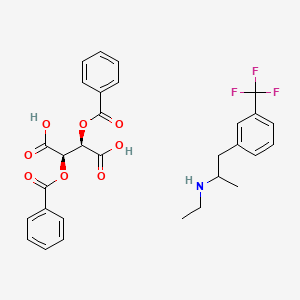
(Triethylammonium)maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Triethylammonium)maleate is a chemical compound with the molecular formula C6H15N.C4H4O4. It is formed by the combination of triethylamine and maleic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
(Triethylammonium)maleate can be synthesized through the reaction of triethylamine with maleic acid. The reaction typically involves mixing equimolar amounts of triethylamine and maleic acid in a suitable solvent, such as ethanol or water. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions under controlled conditions. The process may include the use of reactors and precise temperature and pressure controls to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(Triethylammonium)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other compounds.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
科学的研究の応用
(Triethylammonium)maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies, including enzyme inhibition and protein interactions.
Medicine: Research has explored its potential therapeutic applications, such as in drug formulation and delivery.
Industry: this compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of (Triethylammonium)maleate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with proteins, affecting their function. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
(Triethylammonium)maleate can be compared with other similar compounds, such as:
Triethylammonium acetate: Both compounds are formed by the reaction of triethylamine with different acids (maleic acid for this compound and acetic acid for triethylammonium acetate). They share similar properties but differ in their specific applications and reactivity.
Triethylammonium bicarbonate: This compound is another derivative of triethylamine, used primarily as a buffer in chromatography.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the fields of chemistry and biology.
特性
分子式 |
C16H34N2O4 |
|---|---|
分子量 |
318.45 g/mol |
IUPAC名 |
(Z)-but-2-enedioate;triethylazanium |
InChI |
InChI=1S/2C6H15N.C4H4O4/c2*1-4-7(5-2)6-3;5-3(6)1-2-4(7)8/h2*4-6H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1- |
InChIキー |
PNFDNSSZPUGEPI-KSBRXOFISA-N |
異性体SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(=C\C(=O)[O-])\C(=O)[O-] |
正規SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(=CC(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)

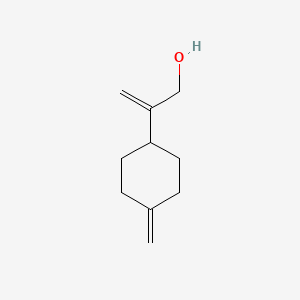
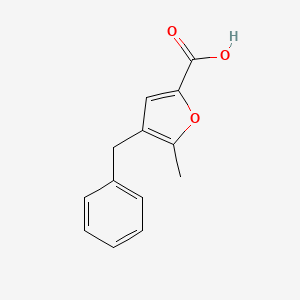
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
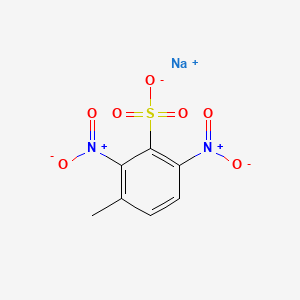
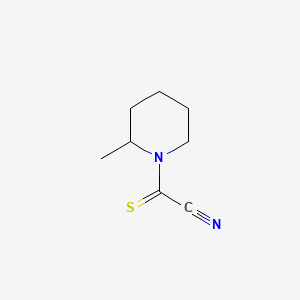
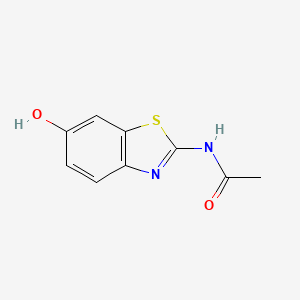

![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
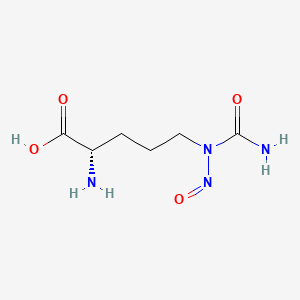
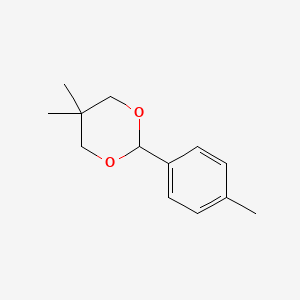
![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
